molecular formula C11H14N2O B6430432 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2199274-81-0

6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6430432
CAS No.: 2199274-81-0
M. Wt: 190.24 g/mol
InChI Key: GTQRAMCOKWAOMH-UHFFFAOYSA-N
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Description

6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Cyclobutylation: Introduction of the cyclobutyl group to a suitable precursor.

    Allylation: Addition of the prop-2-en-1-yl group.

    Cyclization: Formation of the dihydropyrimidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Various substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.

    Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Applications: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidinones: Other compounds in this class with similar structures and biological activities.

    Cyclobutyl Derivatives: Compounds containing the cyclobutyl group, which may have comparable chemical properties.

Uniqueness

6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-cyclobutyl-3-prop-2-enylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-6-13-8-12-10(7-11(13)14)9-4-3-5-9/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQRAMCOKWAOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC(=CC1=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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